An In-Depth Spectroscopic Guide to 2-Isopropylthioxanthone for Researchers and Drug Development Professionals
An In-Depth Spectroscopic Guide to 2-Isopropylthioxanthone for Researchers and Drug Development Professionals
An extensive examination of the spectroscopic properties of 2-isopropylthioxanthone (2-ITX), a photoinitiator of significant interest in various industrial and research applications. This guide provides a comprehensive overview of its UV-Vis, FT-IR, NMR, and mass spectrometry data, complete with detailed experimental protocols and data analysis to support researchers, scientists, and professionals in drug development.
Introduction
2-Isopropylthioxanthone (2-ITX) is a solid, light-yellow organic compound widely recognized for its role as a highly efficient photoinitiator in UV curing processes, such as in printing inks and coatings. Its molecular structure, featuring a thioxanthone core with an isopropyl group, gives rise to a unique spectroscopic fingerprint that is crucial for its identification, characterization, and quality control. This technical guide delves into the key spectroscopic data of 2-ITX and provides an analysis of its structural features.
Molecular and Physical Properties
| Property | Value |
| Chemical Formula | C₁₆H₁₄OS |
| Molecular Weight | 254.35 g/mol [1] |
| CAS Number | 5495-84-1[1] |
| Appearance | Light yellow to yellow to green crystalline powder[2] |
| Melting Point | 76 °C[2] |
Spectroscopic Data and Analysis
A multi-faceted spectroscopic approach is essential for the comprehensive characterization of 2-isopropylthioxanthone. The following sections detail the data obtained from various analytical techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of 2-ITX reveals characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum, which are attributed to the electronic transitions within the thioxanthone chromophore.
Table 1: UV-Visible Absorption Data
| Wavelength (λmax) | Solvent |
| 250 - 400 nm | General |
| ~385 nm | Not Specified |
Analysis: The broad absorption range from 250-400 nm is characteristic of the conjugated system of the thioxanthone moiety. The absorption band extending towards 385 nm is particularly significant for its application as a photoinitiator, as it allows for the absorption of energy from UV lamps, leading to the generation of reactive species that initiate polymerization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the 2-ITX molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
Table 2: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960 | C-H stretch | Isopropyl (aliphatic) |
| ~1640 | C=O stretch | Ketone |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1300 | C-S stretch | Thioether |
Analysis: The FT-IR spectrum of 2-ITX is expected to show distinct peaks corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the isopropyl group will appear just below 3000 cm⁻¹. A strong absorption band around 1640 cm⁻¹ is indicative of the carbonyl (C=O) group of the ketone. The presence of the aromatic rings is confirmed by the C=C stretching vibrations around 1600 and 1500 cm⁻¹. The C-S stretching vibration of the thioether in the thioxanthone ring is typically observed in the fingerprint region, around 1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of 2-ITX by providing detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Table 3: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | Aromatic H |
| ~8.3 | d | 1H | Aromatic H |
| ~7.4-7.6 | m | 5H | Aromatic H |
| ~3.1 | sept | 1H | -CH(CH₃)₂ |
| ~1.3 | d | 6H | -CH(CH₃)₂ |
Table 4: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=O |
| ~125-150 | Aromatic C |
| ~34 | -CH(CH₃)₂ |
| ~24 | -CH(CH₃)₂ |
Analysis: The ¹H NMR spectrum of 2-ITX will display signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the thioxanthone ring system. The isopropyl group will give rise to a septet for the methine proton (-CH) at a higher field and a characteristic doublet for the six equivalent methyl protons (-CH₃). The integration of these signals will confirm the number of protons in each environment.
In the ¹³C NMR spectrum, the carbonyl carbon will appear at a significantly downfield chemical shift (around 180 ppm). The aromatic carbons will resonate in the region of 125-150 ppm. The aliphatic carbons of the isopropyl group will be observed at upfield chemical shifts, with the methine carbon appearing around 34 ppm and the methyl carbons around 24 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-ITX, aiding in its identification and structural confirmation.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular ion) |
| 239 | [M - CH₃]⁺ |
| 211 | [M - C₃H₇]⁺ |
Analysis: The mass spectrum of 2-ITX shows a molecular ion peak [M]⁺ at m/z 254, which corresponds to its molecular weight. A prominent fragment is observed at m/z 239, resulting from the loss of a methyl group ([M - CH₃]⁺). Another significant fragmentation pathway involves the loss of the isopropyl group, leading to a peak at m/z 211 ([M - C₃H₇]⁺). The fragmentation pattern of the protonated molecule [M+H]⁺ shows an initial loss of the isopropyl group.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
UV-Vis Spectroscopy Protocol
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Instrument: Agilent Cary 60 spectrophotometer or equivalent.
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Solvent: Methanol or Dimethyl sulfoxide (DMSO).
-
Concentration: A solution of 2-isopropylthioxanthone is prepared at a concentration of approximately 10⁻⁴ mol L⁻¹.
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Procedure: A blank spectrum of the solvent is recorded first. The spectrum of the 2-ITX solution is then measured over a wavelength range of 200-600 nm.[4][5]
-
Parameters: Scan rate of 600 nm/min.
FT-IR Spectroscopy Protocol
-
Instrument: Thermo Fisher Nicolet 6700 FT-IR spectrometer or equivalent.
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Procedure: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
Parameters: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
NMR Spectroscopy Protocol
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Instrument: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of 2-isopropylthioxanthone is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Procedure: The sample is placed in the NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.
-
Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are used.
Mass Spectrometry Protocol
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS:
-
Gas Chromatograph: Coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
LC-MS/MS:
Data Visualization
The following diagrams illustrate the molecular structure of 2-isopropylthioxanthone and a typical workflow for its spectroscopic analysis.
Caption: Molecular structure of 2-isopropylthioxanthone.
Caption: General workflow for spectroscopic analysis.
References
- 1. 2-Isopropylthioxanthone | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. Determination of 2-isopropyl thioxanthone and 2-ethylhexyl-4-dimethylaminobenzoate in milk: comparison of gas and liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-异丙基噻吨酮 - 2-异丙基-9 H -硫杂蒽酮 [sigmaaldrich.com]
